5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride
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Overview
Description
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H16N2O2S.2ClH. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a piperazine moiety, which is a common structural motif in medicinal chemistry. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-methylpiperazine can be reacted with a suitable electrophile, such as a halomethylthiophene derivative, under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
- 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
- 4-(4-Methylpiperazin-1-yl)phenylmethanamine
Uniqueness
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride is unique due to the presence of both the thiophene and piperazine moieties, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.
Biological Activity
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride (CAS: 1431965-31-9) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₇Cl₂N₂O₂S
- Molecular Weight : 276.79 g/mol
- CAS Number : 1431965-31-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have identified its potential as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
Antioxidant Activity
Research indicates that compounds similar to 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid exhibit significant antioxidant properties. For instance, derivatives have shown moderate xanthine oxidase inhibitory activity with IC₅₀ values ranging from 3.6 μM to 15.3 μM, suggesting that this compound may help mitigate oxidative stress in biological systems .
Anticancer Potential
Several studies have investigated the anticancer properties of thiophene derivatives. For example, compounds structurally related to 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The reported IC₅₀ values for these compounds range from 0.01 μM to 49.85 μM, indicating potent growth inhibition and apoptosis induction in cancer cells .
Study 1: Antitumor Activity
In a study evaluating a series of thiophene derivatives, one compound showed significant antitumor activity with an IC₅₀ of 49.85 μM against A549 lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Xanthine Oxidase Inhibition
Another investigation assessed the xanthine oxidase inhibitory activity of various thiophene derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited IC₅₀ values as low as 3.6 μM, demonstrating their potential as therapeutic agents for conditions associated with oxidative stress .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15;;/h2-3H,4-8H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUYMQFRYHKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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